[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride
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Overview
Description
[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 g/mol . It is known for its unique structure, which includes a benzyl group attached to a pyridine ring with hydroxymethyl groups at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride typically involves the reaction of benzyl chloride with 2,6-dihydroxymethylpyridine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2,6-bis(hydroxymethyl)pyridin-4(1H)-one hydrochloride
- 3-Hydroxy-6-methyl-2-pyridinemethanol
- 3-Hydroxy-2-hydroxymethylpyridine hydrochloride
Uniqueness
[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both benzyl and hydroxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H16ClNO3 |
---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
[6-(hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C14H15NO3.ClH/c16-8-12-6-7-14(13(9-17)15-12)18-10-11-4-2-1-3-5-11;/h1-7,16-17H,8-10H2;1H |
InChI Key |
SSXSJTIWGRKIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)CO.Cl |
Origin of Product |
United States |
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